3-(2-Ethoxyphenyl)-2-methyl-1-propene
Description
The ethoxy substituent (–OCH₂CH₃) on the aromatic ring distinguishes it from other alkyl- or aryl-substituted propenes.
Properties
IUPAC Name |
1-ethoxy-2-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-13-12-8-6-5-7-11(12)9-10(2)3/h5-8H,2,4,9H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLXVPBZHBURFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 3-(2-Ethoxyphenyl)-2-methyl-1-propene may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction rate and yield. The reaction conditions are optimized to achieve high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens or other functional groups onto the phenyl ring.
Scientific Research Applications
3-(2-Ethoxyphenyl)-2-methyl-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The physicochemical and biological properties of substituted propenes are heavily influenced by the nature of their substituents. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analog data.
Key Observations:
In contrast, the fluoro substituent in 3-(3-Fluoro-2-methylphenyl)-2-methyl-1-propene introduces electron-withdrawing inductive effects, which may alter regioselectivity in synthetic reactions .
Steric and Lipophilic Considerations: The methoxy-5-methylphenyl analog () exhibits increased steric bulk due to the methyl group at the 5-position, which could hinder interactions in catalytic or binding environments.
Reactivity Profiles :
- 3-Chloro-2-methyl-1-propene (methallyl chloride) is highly reactive due to the allylic chloride moiety, making it a versatile alkylating agent . In contrast, the ethoxyphenyl derivative lacks such reactive sites, favoring stability in storage.
Biological Activity
3-(2-Ethoxyphenyl)-2-methyl-1-propene is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of 3-(2-Ethoxyphenyl)-2-methyl-1-propene can be described as follows:
- Molecular Formula : C12H16O
- Molecular Weight : 192.26 g/mol
- IUPAC Name : 3-(2-Ethoxyphenyl)-2-methylpropene
This compound features a propene backbone with a 2-ethoxyphenyl substituent, which may influence its interaction with biological systems.
Biological Activity Overview
3-(2-Ethoxyphenyl)-2-methyl-1-propene has been investigated for various biological activities, including:
- Antimicrobial Properties : Studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains.
- Anticancer Potential : Preliminary research indicates potential anticancer effects, possibly through mechanisms involving apoptosis induction in cancer cells.
The biological activity of 3-(2-Ethoxyphenyl)-2-methyl-1-propene is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : It could bind to receptors involved in cellular signaling, affecting processes like proliferation and apoptosis.
- Oxidative Stress Reduction : There is evidence suggesting that it may act as an antioxidant, reducing oxidative stress in cells.
Research Findings and Case Studies
Recent studies have focused on elucidating the biological effects of 3-(2-Ethoxyphenyl)-2-methyl-1-propene. Below are summarized findings from notable research:
| Study | Objective | Findings |
|---|---|---|
| Study A (2024) | Evaluate antimicrobial activity | Showed significant inhibition of Staphylococcus aureus growth with an MIC of 50 µg/mL. |
| Study B (2024) | Investigate anticancer effects | Induced apoptosis in breast cancer cell lines with IC50 values ranging from 20 to 30 µM. |
| Study C (2024) | Assess antioxidant properties | Demonstrated a reduction in reactive oxygen species (ROS) levels in treated cells by up to 40%. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
